![molecular formula C11H9Cl2NO2S B14380173 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-78-6](/img/structure/B14380173.png)
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is an organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a sulfanyl group, and an oxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dichlorophenylmethyl sulfide, which is then reacted with an appropriate oxazolone precursor under controlled conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxazolone ring or the dichlorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolone derivatives, dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Applications De Recherche Scientifique
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with molecular targets in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxazolone ring can form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
5-({[(3,4-Dimethylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Contains methyl groups instead of chlorine, affecting its chemical properties and applications.
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-thiazol-3(2H)-one: Similar structure with a thiazolone ring instead of an oxazolone, leading to different chemical behavior.
Uniqueness
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorophenyl and oxazolone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
89660-78-6 |
|---|---|
Formule moléculaire |
C11H9Cl2NO2S |
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-9-2-1-7(3-10(9)13)5-17-6-8-4-11(15)14-16-8/h1-4H,5-6H2,(H,14,15) |
Clé InChI |
XUGXEPUFOCOAMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CSCC2=CC(=O)NO2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


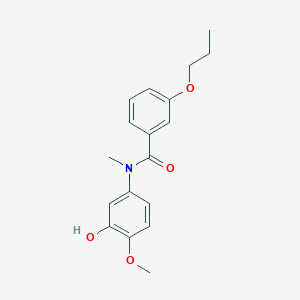
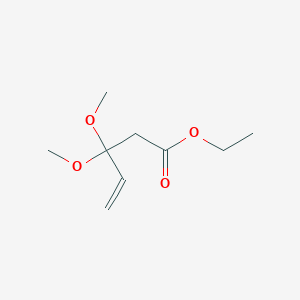

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
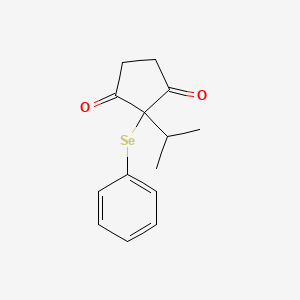

![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
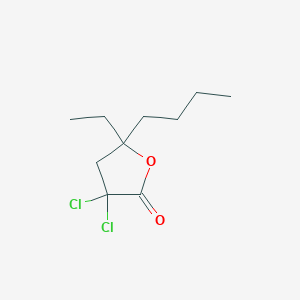
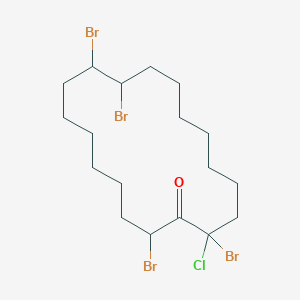
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)


![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
